molecular formula C31H26Br2Cl2N2O4 B11551417 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)

2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)

Cat. No.: B11551417
M. Wt: 721.3 g/mol
InChI Key: DFTJGPYZCDWOHE-UHFFFAOYSA-N
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Description

2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol) is a complex organic compound characterized by its multiple aromatic rings and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol) typically involves multi-step organic reactions. The process begins with the preparation of the benzene derivatives, followed by the introduction of halogen substituents through halogenation reactions. The final step involves the formation of the methanediylbis linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen substituents can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen substituents and aromatic rings allow it to bind to specific sites, inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-methanediylbis(3,4,6-trichlorophenol): Similar structure with different halogen substituents.

    2,2’-methanediylbis(4-chloro-6-bromo-3,5-dimethylphenol): Similar structure with variations in the position and type of substituents.

Uniqueness

2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol) is unique due to its specific combination of hydroxyl, bromo, and chloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C31H26Br2Cl2N2O4

Molecular Weight

721.3 g/mol

IUPAC Name

2-bromo-6-[[5-[[3-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylideneamino]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]iminomethyl]-4-chloro-3,5-dimethylphenol

InChI

InChI=1S/C31H26Br2Cl2N2O4/c1-14-20(30(40)26(32)16(3)28(14)34)12-36-22-10-18(5-7-24(22)38)9-19-6-8-25(39)23(11-19)37-13-21-15(2)29(35)17(4)27(33)31(21)41/h5-8,10-13,38-41H,9H2,1-4H3

InChI Key

DFTJGPYZCDWOHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)N=CC4=C(C(=C(C(=C4O)Br)C)Cl)C)O

Origin of Product

United States

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